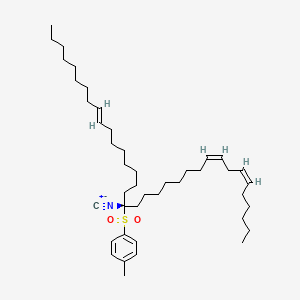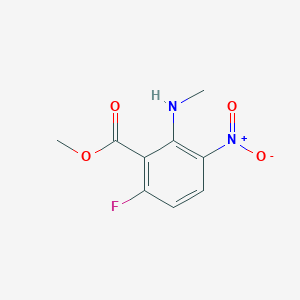
5-Methyl-2-propyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to maximize yield and purity. The use of methanesulfonic acid under reflux conditions in methanol has been reported to give good yields of indole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their biological activity .
Applications De Recherche Scientifique
5-Methyl-2-propyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For example, indole derivatives have been shown to inhibit enzymes like topoisomerase, which is crucial for DNA replication . This inhibition can lead to antiproliferative effects, making them potential candidates for anticancer drugs .
Comparaison Avec Des Composés Similaires
- 2-Methyl-1H-indole
- 5-Methoxy-2-methylindole
- 1-Prop-2-yn-1-yl-1H-indole-5-carboxylate
Comparison: 5-Methyl-2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different binding affinities and selectivities towards various biological targets .
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
5-methyl-2-propyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-3-4-11-8-10-7-9(2)5-6-12(10)13-11/h5-8,13H,3-4H2,1-2H3 |
Clé InChI |
QQYKGOMWFTUDJL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(N1)C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



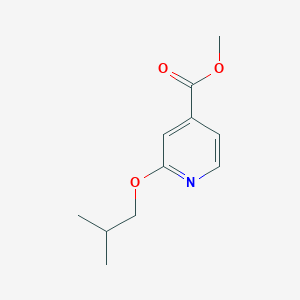

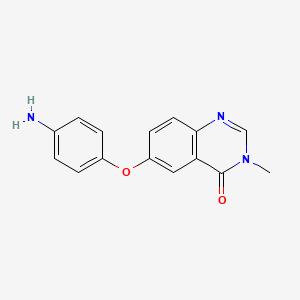
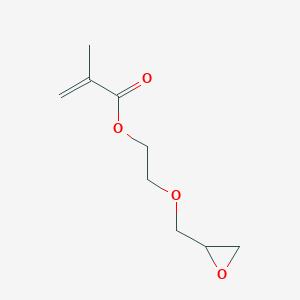

![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
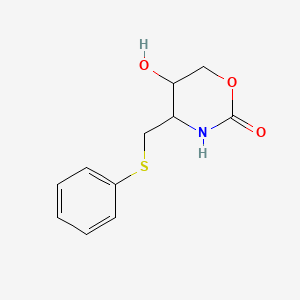
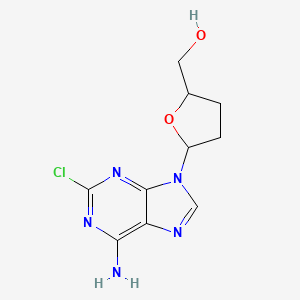
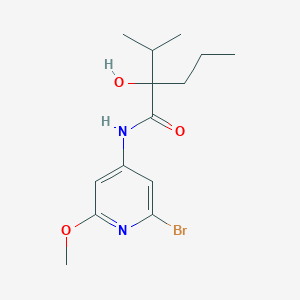
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
